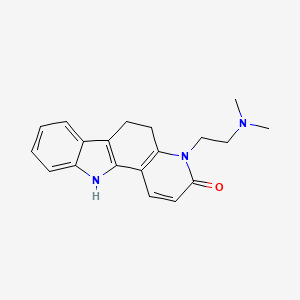
3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-4-(2-(dimethylamino)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-4-(2-(dimethylamino)ethyl)- is a complex organic compound that belongs to the class of pyridocarbazoles This compound is known for its unique structural features, which include multiple aromatic rings and a dimethylaminoethyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-4-(2-(dimethylamino)ethyl)- typically involves multi-step organic reactions. One common method includes the use of microwave irradiation in the presence of p-toluenesulfonic acid (p-TsOH) as a catalyst. This method has been shown to yield high purity products with yields up to 91% in a relatively short reaction time of 11 minutes .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of organic synthesis and process optimization are likely applied. This includes scaling up the microwave-assisted synthesis method and optimizing reaction conditions to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-4-(2-(dimethylamino)ethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce fully hydrogenated compounds.
Aplicaciones Científicas De Investigación
3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-4-(2-(dimethylamino)ethyl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has been studied for its interactions with DNA and proteins.
Industry: It may be used in the development of new materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-4-(2-(dimethylamino)ethyl)- involves its interaction with molecular targets such as DNA and proteins. It binds to the DNA helix via intercalation, causing structural changes that inhibit DNA replication and transcription. This leads to the inhibition of cell proliferation, making it a potential anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
Ellipticine: Another pyridocarbazole with anticancer properties.
Carbazole: A simpler structure with various biological activities.
Pyrazolo[3,4-d]pyrimidine: A compound with a different core structure but similar biological activities.
Uniqueness
3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-4-(2-(dimethylamino)ethyl)- is unique due to its specific structural features, such as the dimethylaminoethyl side chain, which enhances its binding affinity to DNA and proteins. This makes it a promising candidate for further research and development in medicinal chemistry.
Propiedades
Número CAS |
127040-39-5 |
|---|---|
Fórmula molecular |
C19H21N3O |
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
4-[2-(dimethylamino)ethyl]-6,11-dihydro-5H-pyrido[3,2-a]carbazol-3-one |
InChI |
InChI=1S/C19H21N3O/c1-21(2)11-12-22-17-9-7-14-13-5-3-4-6-16(13)20-19(14)15(17)8-10-18(22)23/h3-6,8,10,20H,7,9,11-12H2,1-2H3 |
Clave InChI |
BNLLNQUTPSENBW-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCN1C2=C(C=CC1=O)C3=C(CC2)C4=CC=CC=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


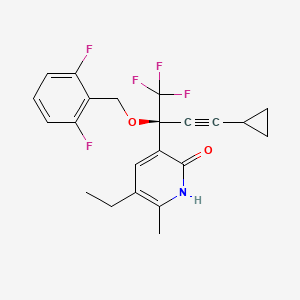

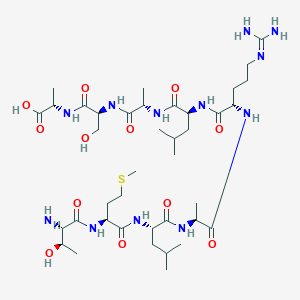

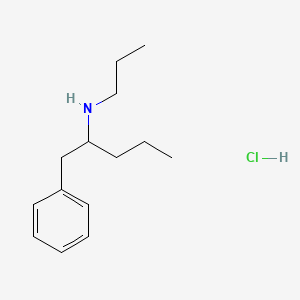
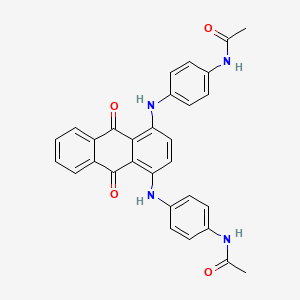

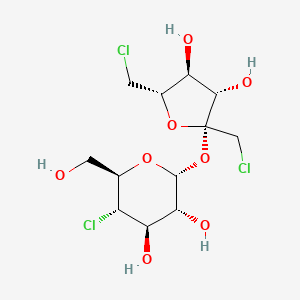




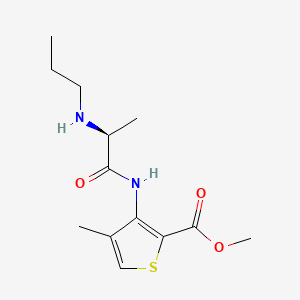
![hydrogen sulfate;6-methoxy-1-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]-3,4-dihydro-2H-quinolin-1-ium](/img/structure/B12777385.png)
